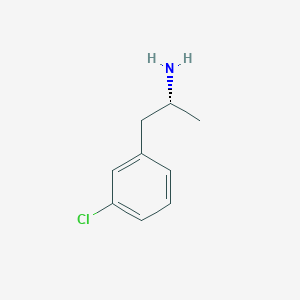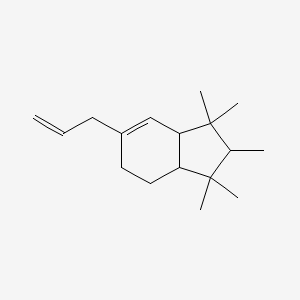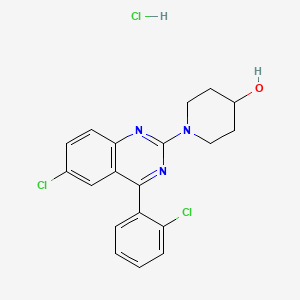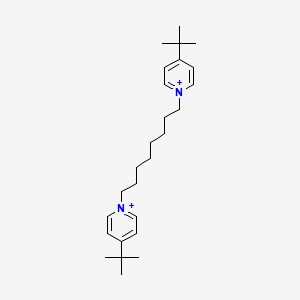
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a sulfonamide group, and a dimethylaminoethyl side chain, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with 1-(2-(dimethylamino)ethyl)-1H-imidazole-2-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the sulfonamide group, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and bases (e.g., NaH). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
科学研究应用
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of dihydrofolate reductase (DHFR) disrupts the folate pathway, leading to impaired DNA synthesis and cell proliferation . The compound’s sulfonamide group plays a crucial role in binding to the active site of the enzyme, while the imidazole ring and dimethylaminoethyl side chain enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Acetamide, N-(4-bromophenyl)-: This compound features a bromine atom instead of the imidazole and dimethylaminoethyl groups, resulting in different chemical properties and applications.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Similar in structure but lacks the imidazole ring and dimethylaminoethyl side chain, leading to variations in biological activity and mechanism of action.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Contains a naphthalimide core instead of the imidazole ring, used in different applications such as photoinitiators.
Uniqueness
The uniqueness of Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DHFR and its potential as an antimicrobial and anticancer agent make it a valuable compound in scientific research and pharmaceutical development.
属性
CAS 编号 |
71795-45-4 |
|---|---|
分子式 |
C15H21N5O3S |
分子量 |
351.4 g/mol |
IUPAC 名称 |
N-[4-[[1-[2-(dimethylamino)ethyl]imidazol-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H21N5O3S/c1-12(21)17-13-4-6-14(7-5-13)24(22,23)18-15-16-8-9-20(15)11-10-19(2)3/h4-9H,10-11H2,1-3H3,(H,16,18)(H,17,21) |
InChI 键 |
YSAIPEGHJISNSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN2CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)







